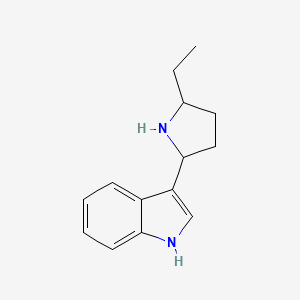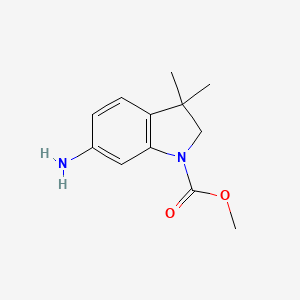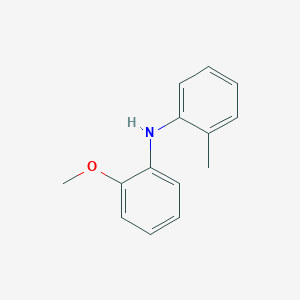
3-(5-ethylpyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethylpyrrolidin-2-yl)-1H-indole is a heterocyclic compound that contains both an indole and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethylpyrrolidin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a packed column with a catalyst, allowing for the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-ethylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Applications De Recherche Scientifique
3-(5-ethylpyrrolidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methylpyrrolidin-2-yl)-1H-indole
- 3-(5-propylpyrrolidin-2-yl)-1H-indole
- 3-(5-butylpyrrolidin-2-yl)-1H-indole
Uniqueness
3-(5-ethylpyrrolidin-2-yl)-1H-indole is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the ethyl derivative may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
3-(5-ethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-16H,2,7-8H2,1H3 |
Clé InChI |
MVZLYWOPTCNQHC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(N1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)

![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)


![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)


![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
